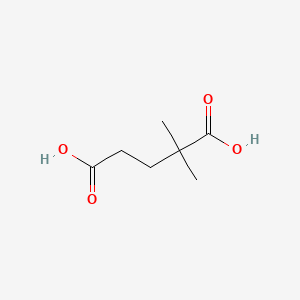

2,2-Dimethylglutaric acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2,2-dimethylpentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O4/c1-7(2,6(10)11)4-3-5(8)9/h3-4H2,1-2H3,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTUDGPVTCYNYLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6021585 | |

| Record name | 2,2-Dimethylpentanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6021585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

681-57-2 | |

| Record name | 2,2-Dimethylglutaric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=681-57-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Dimethylglutaric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000681572 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 681-57-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61979 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2-Dimethylpentanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6021585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-dimethylglutaric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.597 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2-DIMETHYLGLUTARIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S46AMQ2G6C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2,2-Dimethylglutaric Acid: A Technical Guide for Researchers

CAS Number: 681-57-2

This technical guide provides an in-depth overview of 2,2-dimethylglutaric acid, a dicarboxylic acid with significant applications in organic synthesis, polymer chemistry, and pharmaceutical development.[1] This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive summary of its properties, synthesis, and applications.

Core Properties of this compound

This compound, also known as α,α-dimethylglutaric acid, is a branched-chain dicarboxylic acid.[2] Its structure features a five-carbon chain with two carboxyl groups at each end and two methyl groups attached to the second carbon.[2] This unique gem-dimethyl arrangement imparts specific chemical properties and steric hindrance that are valuable in various synthetic applications.[3] The compound typically appears as a white to off-white crystalline powder.[2][3]

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented below for easy reference and comparison.

| Property | Value | Reference |

| CAS Number | 681-57-2 | [2][4][5][6] |

| Molecular Formula | C₇H₁₂O₄ | [2][4][5][6] |

| Molecular Weight | 160.17 g/mol | [2][6] |

| IUPAC Name | 2,2-dimethylpentanedioic acid | [2] |

| Melting Point | 82-86 °C | [1][2][6] |

| Boiling Point | 300.4 °C at 760 mmHg | [7] |

| Density | 1.2 g/cm³ | [7] |

| Flash Point | 149.7 °C | [7] |

| Appearance | White to almost white crystalline powder | [1][2][3] |

| Solubility | Moderately soluble in polar solvents like water and ethanol.[3] It hydrolyzes in water.[2][3][6] | |

| SMILES | CC(C)(CCC(=O)O)C(=O)O | [2][7] |

| InChI Key | BTUDGPVTCYNYLK-UHFFFAOYSA-N | [2][4][5][7] |

Experimental Protocols and Synthesis

The synthesis of this compound can be achieved through several methods. While it does not occur naturally, it is produced industrially from isopropyl-substituted cyclic precursors via oxidative cleavage.[3]

General Synthesis Methods

Several general methods for the synthesis of this compound have been described:[2]

-

Oxidation of 2,2-Dimethylpentanol: This involves the oxidation of the corresponding alcohol using suitable oxidizing agents.[2]

-

Diels-Alder Reaction: The compound can be synthesized through Diels-Alder reactions with appropriate dienes and dienophiles.[2]

-

Alkylation of Malonic Acid: A more traditional approach involves the alkylation of malonic acid followed by hydrolysis and decarboxylation.[2]

-

Oxidation of 2,2-dimethylglutaryl derivatives: This can be accomplished using strong oxidizing agents like potassium permanganate (B83412) or through catalytic methods with palladium-based catalysts under controlled conditions.[3]

Detailed Experimental Protocol: Synthesis of 2,2-Dimethylglutaric Anhydride (B1165640)

A common application of this compound is in the synthesis of its corresponding anhydride, which is a useful intermediate.[8]

Objective: To synthesize 2,2-dimethylglutaric anhydride from this compound.

Materials:

-

This compound (3.00 g, 18.7 mmol)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (3.95 g, 20.6 mmol)

-

Triethylamine (B128534) (2.87 mL, 20.6 mmol)

-

Dichloromethane (B109758) (360 mL)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Water

-

Anhydrous magnesium sulfate

-

Ethyl acetate (B1210297) and hexane (B92381) (for chromatography)

Procedure:

-

To a solution of EDCI (3.95 g, 20.6 mmol) and triethylamine (2.87 mL, 20.6 mmol) in dichloromethane (360 mL), add this compound (3.00 g, 18.7 mmol).[8]

-

Stir the reaction mixture at room temperature for 18 hours.[8]

-

Wash the solution with saturated NaHCO₃ solution (2 x 100 mL) and then with water (1 x 100 mL).[8]

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solution.[8]

-

Purify the crude product by flash column chromatography using a mixture of ethyl acetate and hexane (30:70) as the eluent to yield the final product as a white solid.[8]

Applications and Biological Relevance

This compound serves as a versatile building block in various fields.

Industrial and Research Applications

-

Organic Synthesis: It is a key intermediate for the synthesis of more complex organic molecules.[1][2]

-

Polymer Chemistry: Used as a building block for resins, polyesters, and specialty polymers, where its structure can enhance material properties like flexibility and durability.[1][3][9]

-

Pharmaceuticals: It is utilized in the development of drug intermediates.[1][2][3][9] Its related compound, glutaric acid, has been used to create cocrystals to improve the oral bioavailability of poorly soluble active pharmaceutical ingredients.[10]

-

Agrochemicals: Employed in the formulation of pesticides and herbicides.[1][2]

-

Dyes and Pigments: Acts as a precursor in the manufacturing of dyes.[2]

Biological Role and Metabolism

This compound is known to be involved in certain metabolic pathways and can act as a substrate for various enzymes.[2] Its structural similarity to other dicarboxylic acids suggests potential roles in metabolic regulation and energy production.[2] It has a recognized role as a metabolite.[3][11]

Visualizing Workflows and Relationships

The following diagrams illustrate the role of this compound in synthesis and a general experimental workflow.

Caption: Role of this compound as a Chemical Building Block.

Caption: General Experimental Workflow for Synthesis and Purification.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Buy this compound | 681-57-2 [smolecule.com]

- 3. guidechem.com [guidechem.com]

- 4. This compound [webbook.nist.gov]

- 5. This compound [webbook.nist.gov]

- 6. This compound | 681-57-2 [chemicalbook.com]

- 7. This compound CAS NO:681-57-2 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 8. guidechem.com [guidechem.com]

- 9. jk-sci.com [jk-sci.com]

- 10. Use of a Glutaric Acid Cocrystal to Improve Oral Bioavailability of a Low Solubility API | Semantic Scholar [semanticscholar.org]

- 11. This compound | C7H12O4 | CID 12681 - PubChem [pubchem.ncbi.nlm.nih.gov]

2,2-Dimethylglutaric acid chemical structure and IUPAC name

Authored by: Gemini AI

Abstract

This technical guide provides a comprehensive overview of 2,2-dimethylglutaric acid, a dicarboxylic acid of interest to researchers in organic synthesis, materials science, and drug development. The document details its chemical identity, physicochemical properties, synthesis methodologies, and analytical procedures. Furthermore, it explores the compound's emerging role as a metabolite and potential biomarker in certain metabolic disorders. This guide is intended for researchers, scientists, and professionals in drug development seeking detailed technical information on this compound.

Chemical Identity and Structure

This compound is an alpha,omega-dicarboxylic acid. Its structure is characterized by a pentanedioic acid backbone with two methyl groups substituted at the C-2 position.[1] This gem-dimethyl arrangement imparts specific steric and electronic properties to the molecule, influencing its reactivity and applications.

The IUPAC name for this compound is 2,2-dimethylpentanedioic acid .[1]

Chemical Structure:

Physicochemical and Spectral Data

The key physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, application in synthesis, and analytical detection.

| Property | Value | Reference(s) |

| IUPAC Name | 2,2-dimethylpentanedioic acid | [1] |

| CAS Number | 681-57-2 | [1] |

| Molecular Formula | C₇H₁₂O₄ | [1] |

| Molecular Weight | 160.17 g/mol | [1] |

| Appearance | White to almost white crystalline powder | [2] |

| Melting Point | 82-86 °C | [2] |

| Solubility | Soluble in water (with hydrolysis), and polar organic solvents like ethanol. | [2] |

| SMILES | CC(C)(CCC(=O)O)C(=O)O | [1] |

| InChIKey | BTUDGPVTCYNYLK-UHFFFAOYSA-N | [1] |

Synthesis and Experimental Protocols

Several synthetic routes to this compound have been described, generally involving the creation of the five-carbon chain followed by the introduction or modification of the carboxylic acid functionalities.

Representative Synthesis Protocol: Oxidation of 2,2-Dimethyl-1,5-pentanediol

Caption: A logical workflow for the synthesis of this compound.

Detailed Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,2-dimethyl-1,5-pentanediol in a suitable solvent such as acetone or water.

-

Oxidation: Slowly add a strong oxidizing agent, for example, potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid), to the solution. The reaction is often exothermic and may require cooling to maintain a controlled temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Once the reaction is complete, quench any excess oxidizing agent. For KMnO₄, this can be done by adding a small amount of sodium bisulfite.

-

Acidification and Extraction: Acidify the reaction mixture with a mineral acid like HCl to protonate the carboxylates. Extract the aqueous solution multiple times with an organic solvent such as ethyl acetate.

-

Purification: Combine the organic extracts, dry over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., water or an organic solvent mixture) to yield pure this compound.

Quantitative Analysis

The quantification of this compound, particularly in biological matrices, typically requires sensitive analytical techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). Due to its low volatility, derivatization is often necessary for GC-MS analysis.

Representative GC-MS Protocol for Quantification in Biological Fluids

The following is a representative protocol for the quantification of this compound in a biological sample like urine or plasma. This protocol is based on established methods for similar dicarboxylic acids.[3][4]

Caption: Experimental workflow for the quantification of this compound.

Detailed Methodology:

-

Sample Preparation: To a known volume of the biological sample (e.g., 100 µL of plasma), add an internal standard (e.g., a stable isotope-labeled version of this compound) to account for extraction losses and derivatization inefficiencies.

-

Extraction: Acidify the sample with an acid like HCl to ensure the dicarboxylic acid is in its protonated form. Perform a liquid-liquid extraction with a water-immiscible organic solvent (e.g., ethyl acetate). Centrifuge to separate the layers and collect the organic phase. Repeat the extraction for quantitative recovery.

-

Derivatization: Evaporate the combined organic extracts to complete dryness under a stream of nitrogen. To the dry residue, add a derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), and a solvent like acetonitrile. Seal the vial and heat at a controlled temperature (e.g., 70°C) for a specified time (e.g., 60 minutes) to convert the carboxylic acids to their volatile trimethylsilyl (B98337) (TMS) esters.

-

GC-MS Analysis: Cool the sample and inject an aliquot into the GC-MS system. Use a suitable capillary column (e.g., a non-polar DB-1 or similar) and a temperature program to separate the analytes. The mass spectrometer is typically operated in selected ion monitoring (SIM) mode for high sensitivity and specificity, monitoring characteristic ions of the derivatized this compound and its internal standard.

-

Quantification: Create a calibration curve using standards of known concentrations of this compound. The concentration in the unknown sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Biological Significance and Metabolic Context

This compound is recognized as a metabolite, particularly in the context of branched-chain amino acid metabolism.[2] While not a central component of the primary catabolic pathways, its presence in biological fluids can be indicative of metabolic dysregulation.

Role in Isoleucine Metabolism

This compound has been identified as a metabolite of the essential amino acid L-isoleucine.[2] The canonical pathway for isoleucine catabolism involves its conversion to acetyl-CoA and propionyl-CoA, which then enter central metabolic cycles. The formation of this compound likely represents a minor or alternative metabolic route. Its accumulation may be more pronounced in certain metabolic disorders where the primary pathways are impaired, such as maple syrup urine disease (MSUD) or other organic acidurias.[2]

The precise enzymatic steps leading to the formation of this compound are not well-elucidated in the literature. However, it is hypothesized to arise from intermediates in the isoleucine degradation pathway. The diagram below illustrates the main catabolic pathway of L-isoleucine and indicates the putative origin of this compound.

Caption: The main catabolic pathway of L-isoleucine and the putative origin of this compound.

Applications in Research and Development

This compound serves as a versatile building block in several areas of chemical research and development.

-

Polymer Chemistry: The dicarboxylic acid functionality allows it to be used as a monomer in the synthesis of polyesters and polyamides. The gem-dimethyl group can impart unique properties to the resulting polymers, such as increased thermal stability or altered solubility.[5][6]

-

Pharmaceutical and Agrochemical Synthesis: It is used as an intermediate in the synthesis of more complex molecules with potential biological activity.[7] Its rigid, substituted structure can serve as a scaffold in drug design.

-

Organic Synthesis: In a laboratory setting, it is a useful starting material for creating a variety of other organic compounds.[7]

Conclusion

This compound is a compound with a well-defined chemical structure and a growing body of technical data. While its primary applications have been in chemical synthesis, its role as a metabolite and potential biomarker is an emerging area of interest for researchers in the life sciences. This guide has provided a summary of its key properties and methodologies to support further research and development efforts involving this versatile dicarboxylic acid.

References

- 1. This compound | C7H12O4 | CID 12681 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy this compound | 681-57-2 [smolecule.com]

- 3. benchchem.com [benchchem.com]

- 4. Development of a gas chromatography-mass spectrometry method for the quantification of glucaric Acid derivatives in beverage substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Elucidation of an alternate isoleucine biosynthesis pathway in Geobacter sulfurreducens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. jk-sci.com [jk-sci.com]

An In-Depth Technical Guide to 2,2-Dimethylglutaric Acid

This guide provides a comprehensive overview of the fundamental physicochemical properties of 2,2-Dimethylglutaric acid, tailored for researchers, scientists, and professionals in drug development.

Core Chemical Data

This compound is a dicarboxylic acid, specifically a derivative of pentanedioic acid with two methyl groups substituted at the C-2 position[1][2][3]. Its chemical structure and properties are foundational to its application in organic synthesis and as a metabolite.

The key quantitative data for this compound are summarized in the table below for ease of reference and comparison. This data is crucial for experimental design and theoretical modeling.

| Parameter | Value | References |

| Molecular Formula | C₇H₁₂O₄ | [1][4][5][6][7] |

| Molecular Weight | 160.17 g/mol | [1][4][6] |

| Alternate Molecular Weight | 160.1678 g/mol | [5][7] |

| CAS Registry Number | 681-57-2 | [1][4][5][7] |

| Linear Formula | HOOCCH₂CH₂C(CH₃)₂COOH | |

| Appearance | White to pale yellow powder | [1][6] |

| Melting Point | 82-86 °C | [1] |

Experimental Protocols

Detailed experimental methodologies for determining the physicochemical properties cited are extensive and beyond the scope of this guide. However, a general understanding of the techniques used is beneficial. For instance, the molecular weight is typically determined by mass spectrometry, which measures the mass-to-charge ratio of ions. The molecular formula can be confirmed through elemental analysis and high-resolution mass spectrometry.

Logical Relationship of Core Properties

The following diagram illustrates the logical flow from the compound's name to its fundamental chemical properties.

References

- 1. This compound | 681-57-2 [chemicalbook.com]

- 2. guidechem.com [guidechem.com]

- 3. This compound | C7H12O4 | CID 12681 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Buy this compound | 681-57-2 [smolecule.com]

- 5. This compound [webbook.nist.gov]

- 6. This compound CAS NO:681-57-2 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 7. This compound [webbook.nist.gov]

physical properties of 2,2-Dimethylglutaric acid

An In-depth Technical Guide to the Physical Properties of 2,2-Dimethylglutaric Acid

Introduction

This compound, also known as 2,2-dimethylpentanedioic acid, is an alpha,omega-dicarboxylic acid with the molecular formula C₇H₁₂O₄.[1][2] It appears as a white to almost white crystalline powder.[1][3] This compound serves as a versatile building block in organic synthesis, with applications in the production of polymers, pharmaceuticals, agrochemicals, and dyestuffs.[1][4][5] Its unique structure, featuring two methyl groups on the second carbon of a five-carbon chain, influences its physical and chemical properties.[1] This guide provides a comprehensive overview of the key , detailed experimental protocols for their determination, and visualizations of relevant workflows.

Physical and Chemical Properties

The physical and chemical characteristics of this compound are summarized in the table below. These properties are crucial for its handling, application, and role in chemical synthesis.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₂O₄ | [1][2][6] |

| Molecular Weight | 160.17 g/mol | [1][2][6] |

| Appearance | White to almost white crystalline powder | [1][3][7] |

| Melting Point | 82-86 °C | [1][4][6][7] |

| Boiling Point | 300.4 °C at 760 mmHg; 180-200 °C at 2 torr | [7][8] |

| Density | 1.2 g/cm³ | [7] |

| Water Solubility | Moderately soluble; Hydrolyzes in water | [1][3][4] |

| pKa (Predicted) | 4.58 ± 0.10 | [1][3][4] |

| CAS Number | 681-57-2 | [1][6][7] |

Experimental Protocols

Detailed methodologies for determining key physical properties are essential for reproducible research. The following sections outline standard laboratory procedures.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity.[9] A sharp melting range typically signifies a pure compound, whereas impurities tend to lower and broaden the melting range.[9][10] The procedure described is a general method using a modern digital apparatus like a Mel-Temp.

Methodology:

-

Sample Preparation: A small amount of dry, crystalline this compound is finely crushed into a powder. The open end of a capillary tube is pressed into the powder.[10] The tube is then tapped on a hard surface or dropped through a long glass tube to compact the sample into the sealed end, aiming for a sample height of 1-2 mm.[10][11]

-

Apparatus Setup: The capillary tube is placed into the heating block of the melting point apparatus.[11]

-

Rapid Determination (Optional): For an unknown compound, a rapid heating rate (10-20 °C/minute) can be used to find an approximate melting range.[11][12]

-

Accurate Determination: A new sample is prepared. The apparatus is heated rapidly to about 15-20 °C below the approximate melting point. The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium between the sample, heating block, and thermometer.[9][12]

-

Observation: The sample is observed through the magnifying lens. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the range.[9]

-

Calibration: The thermometer of the apparatus should be calibrated using standards with known melting points covering the expected range.[12]

pKa Determination by NMR Titration

The acid dissociation constant (pKa) can be determined using Nuclear Magnetic Resonance (NMR) titration. This method relies on the principle that the chemical shifts of protons or carbons near an acidic functional group are sensitive to changes in the protonation state of that group.[13][14]

Methodology:

-

Sample Preparation: A series of samples is prepared containing a constant concentration of this compound in a suitable solvent (e.g., D₂O or a mixed aqueous-organic solvent) at various pH values.[14] The pH is adjusted by adding small, precise amounts of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

-

NMR Data Acquisition: A ¹H or ¹³C NMR spectrum is acquired for each sample in the series. ¹³C NMR can be advantageous as carbon chemical shifts are often more sensitive to changes in electron density and less prone to overlap.[13]

-

Data Analysis: The chemical shift (δ) of a nucleus close to the carboxylic acid groups is measured for each spectrum.

-

Sigmoidal Curve Plotting: The observed chemical shift (δ) is plotted against the pH of the solution. This plot should yield a sigmoidal titration curve.[14]

-

pKa Determination: The pKa value corresponds to the pH at the inflection point of the sigmoidal curve.[14] At this point, the concentrations of the protonated acid (HA) and its conjugate base (A⁻) are equal. The data can be fitted to the Henderson-Hasselbalch equation or a suitable sigmoidal function to determine the precise inflection point.

Synthesis and Metabolic Relevance

This compound is not a naturally occurring compound in significant quantities but can be synthesized through various chemical routes.[3] It is also recognized as a metabolite, particularly in studies related to branched-chain amino acid metabolism.[1]

General Synthesis Pathway

One common laboratory synthesis method involves the alkylation of a malonic ester, followed by hydrolysis and decarboxylation. This provides a versatile route to substituted dicarboxylic acids.

References

- 1. Buy this compound | 681-57-2 [smolecule.com]

- 2. This compound | C7H12O4 | CID 12681 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound | 681-57-2 [chemicalbook.com]

- 5. chemimpex.com [chemimpex.com]

- 6. 2,2-二甲基戊二酸 ≥98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound CAS NO:681-57-2 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 8. This compound(681-57-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 9. chem.ucalgary.ca [chem.ucalgary.ca]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 12. web.mit.edu [web.mit.edu]

- 13. Determination of the relative pKa's of mixtures of organic acids using NMR titration experiments based on aliased 1H–13C HSQC spectra - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 14. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

2,2-Dimethylglutaric Acid: A Technical Overview of its Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the melting point and solubility of 2,2-dimethylglutaric acid, a key intermediate in various chemical syntheses. The following sections detail its physical and chemical properties, outline experimental protocols for their determination, and present a typical synthesis workflow.

Core Physicochemical Data

This compound (CAS No. 681-57-2) is a white crystalline solid at room temperature.[1] Its key quantitative properties are summarized below.

| Property | Value | Source(s) |

| Melting Point | 82-86 °C | [2] |

| Molecular Formula | C₇H₁₂O₄ | [2][3] |

| Molecular Weight | 160.17 g/mol | [2][3] |

| pKa (predicted) | 4.58 ± 0.10 | [2][4] |

Solubility Profile

The solubility of this compound in various solvents is a critical parameter for its application in synthesis and formulation.

| Solvent | Solubility Description | Notes | Source(s) |

| Water | Moderately Soluble to Very Soluble | As a dicarboxylic acid, it can form hydrogen bonds with water.[5] Some sources indicate it hydrolyzes in water, which may refer to its acidic nature in aqueous solution rather than decomposition.[2][4][5] | [5] |

| Ethanol | Moderately Soluble | The presence of polar carboxylic acid groups facilitates solubility in polar protic solvents.[5] | [5] |

The conflicting reports on water solubility, ranging from "moderately soluble" to "very soluble," likely reflect the compound's dicarboxylic acid nature, which enhances aqueous solubility compared to monocarboxylic acids of similar molecular weight. The term "hydrolyzes" may be misinterpreted; as an acid, it will dissociate in water, establishing an equilibrium, which is a form of reaction with water but not a decomposition.

Experimental Protocols

The following are detailed methodologies for determining the melting point and solubility of this compound.

Melting Point Determination using a Mel-Temp Apparatus

This protocol describes the determination of the melting point range of a solid organic compound using a Mel-Temp apparatus or a similar device.

Materials:

-

This compound sample

-

Capillary tubes (sealed at one end)

-

Mel-Temp apparatus or equivalent

-

Mortar and pestle (if sample is not a fine powder)

-

Long glass tube (for packing)

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry and in a fine powdered form. If necessary, gently grind the crystals in a mortar and pestle.

-

Loading the Capillary Tube: Press the open end of a capillary tube into the powdered sample, forcing a small amount of the solid into the tube.[6][7]

-

Packing the Sample: To pack the sample tightly at the bottom of the tube, tap the sealed end of the capillary tube gently on a hard surface or drop the tube through a long glass tube onto the benchtop.[6][8] The packed sample should be approximately 2-3 mm high.[6]

-

Apparatus Setup: Place the capillary tube into the sample holder of the Mel-Temp apparatus.[7]

-

Rapid Determination (Optional): If the approximate melting point is unknown, a rapid heating rate can be used to get a preliminary, less accurate measurement.[9]

-

Accurate Determination: Heat the sample at a rate of approximately 1-2 °C per minute as the temperature approaches the expected melting point.[9] This slow heating rate ensures thermal equilibrium between the sample, thermometer, and heating block.[1]

-

Observation and Recording: Observe the sample through the magnifying eyepiece. Record the temperature at which the first droplet of liquid appears (the beginning of the melting range) and the temperature at which the last crystal melts (the end of the melting range).[1][9]

-

Cooling: After the determination is complete, turn off the apparatus and allow it to cool before removing the capillary tube.[1]

Aqueous Solubility Determination

This protocol outlines a general method for determining the solubility of an organic acid in water.

Materials:

-

This compound

-

Distilled or deionized water

-

Small test tubes or vials with closures

-

Vortex mixer or shaker bath

-

Analytical balance

-

Filtration apparatus (e.g., syringe filter)

-

Analytical method for quantification (e.g., titration, HPLC)

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of water in a test tube or vial. The presence of undissolved solid is necessary to ensure saturation.

-

Equilibration: Seal the container and agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A shaker bath or vortex mixer can be used for this purpose.[10]

-

Phase Separation: Allow the undissolved solid to settle. To separate the saturated solution from the excess solid, carefully decant the supernatant or filter it using a syringe filter. It is crucial to avoid transferring any solid particles.[10]

-

Quantification: Accurately measure a known volume or weight of the clear, saturated solution.

-

Analysis: Determine the concentration of this compound in the aliquot using a suitable analytical method. For an acidic compound, this could be a simple acid-base titration with a standardized base solution.

-

Calculation: Calculate the solubility in the desired units (e.g., g/100 mL or mol/L) based on the determined concentration and the volume/weight of the solution analyzed.

-

Replicates: Perform the experiment in triplicate to ensure the reproducibility of the results.[11]

Synthesis Workflow Visualization

A common and effective method for the synthesis of substituted dicarboxylic acids like this compound is the malonic ester synthesis.[12][13] The following diagram illustrates the key steps in this process.

Caption: Workflow of the malonic ester synthesis for this compound.

References

- 1. Mel-Temp Melting Point Apparatus [orgchemboulder.com]

- 2. Buy this compound | 681-57-2 [smolecule.com]

- 3. This compound | C7H12O4 | CID 12681 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 681-57-2 [chemicalbook.com]

- 5. Page loading... [wap.guidechem.com]

- 6. Determination of Melting Point [wiredchemist.com]

- 7. cdn.juniata.edu [cdn.juniata.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.ucalgary.ca [chem.ucalgary.ca]

- 10. quora.com [quora.com]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. Malonic ester synthesis - Wikipedia [en.wikipedia.org]

- 13. chemistnotes.com [chemistnotes.com]

The Natural Presence of 2,2-Dimethylglutaric Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dimethylglutaric acid, a dicarboxylic acid with the chemical formula C7H12O4, has been identified in at least one plant species and is also recognized as a metabolite in mammals. Its presence, though not widespread, is of interest to researchers in fields ranging from plant biochemistry to human metabolic disorders. This technical guide provides a comprehensive overview of the known natural occurrences of this compound, its biosynthetic origins, and its potential role as a biomarker. The information is presented to be a valuable resource for professionals engaged in drug development and scientific research.

Natural Occurrence

The primary documented natural source of this compound in the plant kingdom is celery (Apium graveolens).[1][2] While the presence of this compound in celery has been reported, quantitative data regarding its concentration in different parts of the plant (leaves, stalks, and seeds) remains to be extensively documented in publicly available literature.

In the animal kingdom, including humans, this compound is known to be a metabolite of the essential branched-chain amino acid, L-isoleucine.[1] Its appearance is linked to the catabolic pathway of this amino acid.

Biosynthesis of this compound

The formation of this compound in mammals is a result of the degradation of L-isoleucine. While the complete and specific enzymatic pathway leading to this compound is not yet fully elucidated in scientific literature, a putative pathway can be constructed based on the known catabolism of branched-chain amino acids.

The catabolism of L-isoleucine begins with a transamination reaction to form α-keto-β-methylvalerate, followed by oxidative decarboxylation to yield α-methylbutyryl-CoA. Subsequent steps in the canonical pathway involve a series of dehydrogenation, hydration, and thiolytic cleavage reactions. It is hypothesized that an alternative or side pathway from an intermediate in this catabolic process leads to the formation of this compound.

Below is a diagram illustrating a plausible biosynthetic relationship.

Association with Metabolic Disorders

Elevated levels of metabolites from branched-chain amino acid catabolism are indicative of several inborn errors of metabolism. This compound has been suggested as a potential biomarker for certain conditions, including:

-

Diabetic Ketoacidosis (DKA): This is a serious complication of diabetes that occurs when the body produces high levels of blood acids called ketones.[6] The metabolic state of DKA involves increased breakdown of fats and proteins, which can lead to alterations in amino acid metabolism. It is plausible that in such a state of metabolic stress, the catabolism of L-isoleucine could be altered, potentially leading to an increased production of this compound. Further research is needed to quantify the levels of this acid in DKA patients and to establish its utility as a specific biomarker for this condition.

Quantitative Data

Currently, there is a notable lack of publicly available, quantitative data on the concentration of this compound in its natural sources. The following table highlights the areas where further research is required to establish baseline and pathological concentrations.

| Natural Source/Condition | Tissue/Fluid | Concentration Range | Reference |

| Apium graveolens (Celery) | Leaves | Not Reported | |

| Apium graveolens (Celery) | Stalks | Not Reported | |

| Apium graveolens (Celery) | Seeds | Not Reported | |

| Human | Urine (Healthy) | Not Established | |

| Human (Maple Syrup Urine Disease) | Urine | Not Reported | |

| Human (Diabetic Ketoacidosis) | Urine | Not Reported |

Experimental Protocols

Detailed and validated experimental protocols specifically for the extraction and quantification of this compound from plant and biological samples are not extensively described in the literature. However, general methodologies for the analysis of organic acids can be adapted for this purpose. Below are suggested workflows for researchers.

Protocol 1: Extraction and Quantification of this compound from Apium graveolens (Celery)

This protocol outlines a general procedure for the extraction and analysis of organic acids from plant material, which can be optimized for this compound.

1. Sample Preparation:

- Obtain fresh celery material (leaves, stalks, or seeds).

- Wash thoroughly with deionized water to remove any surface contaminants.

- Freeze-dry the material to a constant weight and then grind into a fine powder.

2. Extraction:

- Accurately weigh approximately 1 gram of the powdered plant material into a centrifuge tube.

- Add 10 mL of 80% ethanol (B145695).

- Vortex the mixture for 1 minute and then sonicate for 30 minutes in a water bath.

- Centrifuge the mixture at 10,000 x g for 15 minutes.

- Carefully collect the supernatant.

- Repeat the extraction process on the pellet with another 10 mL of 80% ethanol to ensure complete extraction.

- Pool the supernatants and evaporate to dryness under a stream of nitrogen gas or using a rotary evaporator.

3. Derivatization for GC-MS Analysis:

- Reconstitute the dried extract in 100 µL of pyridine (B92270).

- Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

- Cap the vial tightly and heat at 70°C for 1 hour to form the trimethylsilyl (B98337) (TMS) derivatives.

4. GC-MS Analysis:

- Analyze the derivatized sample using a Gas Chromatography-Mass Spectrometry (GC-MS) system.

- GC Column: A non-polar column such as a DB-5ms or equivalent is recommended.

- Injection Volume: 1 µL.

- Inlet Temperature: 250°C.

- Oven Temperature Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/minute, and hold for 5 minutes.

- Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. Scan a mass range of m/z 50-550.

- Identification: Identify the TMS derivative of this compound based on its retention time and mass spectrum compared to an authentic analytical standard.

- Quantification: Prepare a calibration curve using a pure standard of this compound subjected to the same derivatization procedure.

start [label="Fresh Celery Sample", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

wash [label="Wash with Deionized Water"];

freeze_dry [label="Freeze-Dry and Grind"];

extract [label="Extract with 80% Ethanol\n(Vortex and Sonicate)"];

centrifuge [label="Centrifuge and Collect Supernatant"];

evaporate [label="Evaporate to Dryness"];

derivatize [label="Derivatize with BSTFA/TMCS"];

gcms [label="Analyze by GC-MS", fillcolor="#34A853", fontcolor="#FFFFFF"];

end [label="Quantify this compound", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> wash;

wash -> freeze_dry;

freeze_dry -> extract;

extract -> centrifuge;

centrifuge -> evaporate;

evaporate -> derivatize;

derivatize -> gcms;

gcms -> end;

}

Protocol 2: Analysis of this compound in Human Urine

This protocol provides a framework for the detection and quantification of this compound in urine samples, which is relevant for studying its role in metabolic disorders.

1. Sample Collection and Preparation:

- Collect a mid-stream urine sample in a sterile container.

- To normalize for urine dilution, determine the creatinine (B1669602) concentration of the sample using a standard clinical assay.

- Centrifuge the urine sample at 2,000 x g for 10 minutes to remove any particulate matter.

- Use a specific volume of the supernatant (e.g., 1 mL) for extraction.

2. Extraction:

- Acidify the urine sample to a pH of approximately 1-2 by adding hydrochloric acid.

- Add 3 volumes of ethyl acetate (B1210297) to the acidified urine.

- Vortex vigorously for 2 minutes to extract the organic acids.

- Centrifuge at 2,000 x g for 5 minutes to separate the layers.

- Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

- Repeat the extraction with another 3 volumes of ethyl acetate and combine the organic phases.

- Evaporate the pooled ethyl acetate to dryness under a gentle stream of nitrogen gas.

3. Derivatization for GC-MS Analysis:

- Follow the same derivatization procedure as described in Protocol 1 (reconstitution in pyridine followed by addition of BSTFA with 1% TMCS and heating).

4. GC-MS Analysis:

- Utilize the same GC-MS parameters as outlined in Protocol 1.

- Identification and Quantification: Compare the retention time and mass spectrum of the peak of interest to that of a derivatized this compound standard. Quantify the concentration using a calibration curve and normalize the result to the creatinine concentration of the urine sample.

start [label="Urine Sample", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

creatinine [label="Measure Creatinine"];

centrifuge_urine [label="Centrifuge to Remove Debris"];

acidify [label="Acidify Sample (pH 1-2)"];

extract_urine [label="Extract with Ethyl Acetate"];

evaporate_urine [label="Evaporate to Dryness"];

derivatize_urine [label="Derivatize with BSTFA/TMCS"];

gcms_urine [label="Analyze by GC-MS", fillcolor="#34A853", fontcolor="#FFFFFF"];

end_urine [label="Quantify and Normalize to Creatinine", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> creatinine;

start -> centrifuge_urine;

centrifuge_urine -> acidify;

acidify -> extract_urine;

extract_urine -> evaporate_urine;

evaporate_urine -> derivatize_urine;

derivatize_urine -> gcms_urine;

gcms_urine -> end_urine;

creatinine -> end_urine [style=dashed];

}

Conclusion and Future Directions

This compound is a naturally occurring dicarboxylic acid found in celery and as a metabolite of L-isoleucine in mammals. While its presence is established, there is a significant opportunity for further research to fully understand its physiological roles and potential as a biomarker. Key areas for future investigation include:

-

Quantitative Analysis: Systematic studies to determine the concentration of this compound in various plant and animal tissues under normal and pathological conditions are crucial.

-

Biosynthetic Pathway Elucidation: Detailed enzymatic studies are needed to definitively map the metabolic pathway leading to the formation of this compound from L-isoleucine.

-

Clinical Relevance: Further investigation into the correlation between urinary levels of this compound and the severity or progression of metabolic disorders like MSUD and DKA is warranted.

The development of robust and specific analytical methods will be paramount to advancing our understanding of this intriguing molecule and its role in the natural world.

References

- 1. isoleucine degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 3. Maple Syrup Urine Disease (MSUD): Background, Pathophysiology, Epidemiology [emedicine.medscape.com]

- 4. Maple Syrup Urine Disease - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Maple Syrup Urine Disease - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Changes in plasma and urinary amino acid levels during diabetic ketoacidosis in children - PubMed [pubmed.ncbi.nlm.nih.gov]

2,2-Dimethylglutaric Acid: An In-depth Technical Guide for Researchers and Drug Development Professionals

An Overview of 2,2-Dimethylglutaric Acid as a Metabolite in Biological Systems

This compound is a dicarboxylic acid that has been identified as an endogenous metabolite in biological systems. While its precise roles are still under investigation, emerging evidence suggests its involvement in branched-chain amino acid metabolism and its potential as a biomarker for certain inborn errors of metabolism. This technical guide provides a comprehensive overview of the current understanding of this compound, including its metabolic origins, proposed pathways, and analytical methodologies for its detection and quantification.

Endogenous Presence and Metabolic Significance

This compound has been reported as a naturally occurring metabolite, with its presence noted in celery (Apium graveolens)[1]. In biological systems, it is believed to be a minor or alternative product of the catabolism of branched-chain amino acids (BCAAs), particularly isoleucine[1].

The accumulation of this compound in biological fluids is thought to be indicative of disruptions in normal metabolic pathways. Notably, it has been suggested as a potential biomarker for Maple Syrup Urine Disease (MSUD), an inborn error of metabolism affecting the breakdown of BCAAs[1]. In MSUD, the deficiency of the branched-chain α-keto acid dehydrogenase (BCKAD) complex leads to the accumulation of BCAAs and their corresponding α-keto acids[2]. This metabolic block may lead to the shunting of intermediates into alternative pathways, potentially resulting in the formation and excretion of this compound.

Furthermore, there is speculation about its relevance in other metabolic conditions such as diabetic ketoacidosis, where altered fuel utilization and amino acid metabolism are prominent features[1]. However, quantitative data to firmly establish these links are still emerging.

Proposed Metabolic Pathways

The precise enzymatic pathways for the biosynthesis and degradation of this compound in mammals have not been fully elucidated. However, based on its structural similarity to intermediates in BCAA metabolism, a putative pathway can be proposed, originating from the catabolism of isoleucine.

Proposed Biosynthesis of this compound

The proposed biosynthesis of this compound initiates from α-keto-β-methylvalerate, a key intermediate in the isoleucine degradation pathway. In conditions where the primary catabolic route is impaired, such as in MSUD, α-keto-β-methylvalerate may undergo an alternative series of reactions, including oxidative decarboxylation and subsequent modifications, to form this compound. This proposed pathway highlights a potential metabolic shunt that becomes more active during metabolic stress or enzymatic deficiencies.

References

Toxicological Profile of 2,2-Dimethylglutaric Acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available public toxicological information for 2,2-Dimethylglutaric acid. It is intended for informational purposes for a scientific audience. A comprehensive toxicological evaluation would require dedicated experimental studies.

Introduction

This compound (CAS No. 681-57-2) is a dicarboxylic acid with applications in the synthesis of polymers and as an intermediate in the pharmaceutical industry.[1][2] Understanding its toxicological profile is crucial for risk assessment and ensuring safe handling in research and manufacturing settings. This guide provides a consolidated overview of the existing, albeit limited, toxicological data for this compound.

Summary of Toxicological Data

Table 1: Summary of Qualitative Toxicological Endpoints for this compound

| Toxicological Endpoint | Observation | References |

| Acute Oral Toxicity | Poses low acute toxicity upon oral exposure. | [1] |

| Skin Corrosion/Irritation | May cause mild skin irritation. | [1][3][4] |

| Serious Eye Damage/Irritation | May cause mild eye irritation. | [1][3][4] |

| Respiratory Irritation | Inhalation of dust may cause respiratory tract irritation. | [1][3][4] |

| Carcinogenicity | Not classified as a carcinogen by the International Agency for Research on Cancer (IARC) or the Environmental Protection Agency (EPA). | [1] |

| Genotoxicity | No specific data available. | |

| Specific Target Organ Toxicity | No specific target organ toxicity has been identified. |

Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is not classified for most hazard categories based on a significant portion of notifications to the ECHA C&L Inventory.[3] However, some notifications indicate potential hazards.

Table 2: GHS Hazard Statements Associated with this compound from a subset of notifications

| Hazard Class | Hazard Statement | Percentage of Notifications |

| Skin Irritation | H315: Causes skin irritation | 35.3% |

| Eye Irritation | H319: Causes serious eye irritation | 35.3% |

| Specific target organ toxicity – single exposure (respiratory tract irritation) | H335: May cause respiratory irritation | 29.4% |

Source: PubChem CID 12681[3]

Experimental Protocols

Detailed experimental protocols for toxicological studies specifically on this compound are not available in the reviewed literature. However, standardized OECD (Organisation for Economic Co-operation and Development) guidelines are typically followed for such assessments. Below is a generalized workflow for evaluating the toxicological profile of a chemical substance.

Caption: Generalized workflow for toxicological assessment of a chemical.

Metabolic Pathways

This compound is described as a metabolite.[1] It has been suggested to be involved in metabolic pathways and may serve as a substrate for various enzymes.[5] However, specific, detailed signaling or metabolic pathways in which this compound is a key component are not well-documented in the available literature. For context, a simplified diagram illustrating the general concept of a metabolic pathway is provided below.

Caption: Conceptual diagram of a metabolic pathway.

Conclusion and Data Gaps

The currently available data suggests that this compound has a low order of acute toxicity and is a mild irritant to the skin, eyes, and respiratory system. There is no evidence to suggest it is a carcinogen. However, there is a significant lack of quantitative toxicological data, including acute toxicity values (LD50), repeated dose toxicity studies (NOAEL, LOAEL), and genotoxicity assessments. Furthermore, detailed information on its metabolic fate and potential to interact with biological signaling pathways is absent. To conduct a thorough risk assessment for drug development or other applications, further experimental studies following standardized guidelines would be necessary to address these data gaps.

References

2,2-Dimethylglutaric Acid: A Technical Guide to Safe Handling and Precautions

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling protocols for 2,2-Dimethylglutaric acid (CAS No. 681-57-2). The information is intended to support laboratory personnel in minimizing risks and ensuring a safe working environment.

Chemical and Physical Properties

This compound is a white crystalline solid.[1] It is an alpha,omega-dicarboxylic acid, appearing as a powder.[2][3] While generally odorless, it may have a faint acidic scent.[1] It exhibits moderate solubility in polar solvents like water and ethanol.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₂O₄ | [2][4] |

| Molecular Weight | 160.17 g/mol | [2][4] |

| Appearance | White to almost white crystalline powder | [1][2][3][5] |

| Melting Point | 82-86 °C | [2][3] |

| Odor | Odorless to faint acidic scent | [1][5] |

| Solubility | Moderately soluble in water and ethanol; hydrolyzes with water | [1][2][3] |

Toxicological Data and Hazard Identification

This compound is considered to have low acute toxicity upon oral exposure.[1] However, it is irritating to the eyes, respiratory system, and skin.[1][6] Direct contact or inhalation of dust particles may cause mild irritation, including redness, itching, or coughing.[1] The toxicological properties of this substance have not been fully investigated.[6][7]

GHS Hazard Statements:

-

H315: Causes skin irritation.[4]

-

H319: Causes serious eye irritation.[4]

-

H335: May cause respiratory irritation.[4]

Table 2: Hazard Identification and Classification

| Hazard Class | GHS Category | Description | Source(s) |

| Skin Corrosion/Irritation | Category 2 | Causes skin irritation | [4][7] |

| Serious Eye Damage/Eye Irritation | Category 2A | Causes serious eye irritation | [4][7] |

| Specific target organ toxicity — Single exposure | Category 3 | May cause respiratory irritation | [4][7] |

Note: There is no evidence of carcinogenicity according to IARC or EPA classifications for prolonged or repeated exposure.[1]

Experimental Protocols: Safe Handling and Storage

Adherence to proper laboratory procedures is critical when working with this compound to minimize exposure and ensure safety.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling. The following PPE is recommended:

-

Eye and Face Protection: Chemical safety goggles with side shields or a face shield are mandatory to protect from splashes and airborne particles.[6][8][9]

-

Skin Protection: Nitrile or neoprene gloves should be worn to prevent skin contact; double-gloving is recommended.[8][9] A chemical-resistant apron or a lab coat should also be worn.[6][8]

-

Respiratory Protection: When handling the powder outside of a certified chemical fume hood, or if dust generation is likely, a NIOSH-approved N95 respirator or higher with acid gas cartridges should be used.[6][8]

-

Foot Protection: Closed-toe shoes are required at all times in the laboratory.[8]

Engineering Controls

-

Ventilation: Always handle this compound in a well-ventilated area.[1] A certified chemical fume hood should be used to minimize inhalation exposure, especially when handling the powder.[8][10]

-

Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible and in working order, within a 10-second travel distance from the workstation.[7][8]

Handling Procedures

-

Preparation: Before handling, ensure all necessary PPE is worn correctly and that emergency equipment is accessible. Review the Safety Data Sheet (SDS).

-

Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood to contain any dust.[10] Minimize dust generation and accumulation.[1][6]

-

Solution Preparation: When dissolving, slowly add the this compound to the solvent. If diluting an acidic solution, always add acid to water slowly, never the other way around, to prevent a potentially violent exothermic reaction.[8]

-

Transport: When moving containers of this compound, use a secondary containment carrier to prevent spills.[8]

-

Hygiene: Wash hands thoroughly after handling the chemical, even if gloves were worn.[1][6] Remove contaminated clothing and wash it before reuse.[1][6] Do not eat, drink, or smoke in the laboratory.[11]

Storage

-

Keep the container in a cool, dry, and well-ventilated area.[1][5][6]

-

Store away from incompatible substances such as bases, reducing agents, and oxidizing agents.[6][7]

Emergency Procedures

First Aid Measures

Table 3: First Aid Procedures for this compound Exposure

| Exposure Route | First Aid Measures | Source(s) |

| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Get medical attention. | [5][6] |

| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and shoes. Get medical attention if symptoms occur. | [5][6] |

| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention. | [5][6] |

| Ingestion | Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Get medical attention if symptoms occur. | [5][6] |

Spill Response

-

Small Spills (<1 L): Alert personnel in the immediate area. Wearing appropriate PPE, confine the spill. Neutralize the acid slowly with a suitable base like sodium bicarbonate, working from the outside in. Once neutralized (pH 6-8), absorb the residue with an inert material and collect it in a sealed, labeled container for hazardous waste disposal. Clean the spill area with soap and water.[8]

-

Large Spills (>1 L): Evacuate the laboratory immediately. Alert others and contact the appropriate emergency response team.[8]

Firefighting Measures

-

Suitable Extinguishing Media: Use extinguishing measures that are appropriate to the local circumstances and the surrounding environment, such as water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[5][7]

-

Specific Hazards: Thermal decomposition can lead to the release of irritating and highly toxic gases and vapors, including carbon monoxide and carbon dioxide.[5][6]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[5][6]

Waste Disposal

Dispose of this compound and its containers in accordance with local, state, and federal regulations. Do not empty into drains.[7] Contaminated packaging should be treated as the chemical itself.

Visualized Workflows

The following diagrams illustrate key safety and handling workflows.

Caption: General laboratory workflow for handling this compound.

Caption: First aid response pathway for exposure to this compound.

References

- 1. guidechem.com [guidechem.com]

- 2. Buy this compound | 681-57-2 [smolecule.com]

- 3. This compound | 681-57-2 [chemicalbook.com]

- 4. This compound | C7H12O4 | CID 12681 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. WERCS Studio - Application Error [assets.thermofisher.com]

- 6. This compound(681-57-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 7. fishersci.com [fishersci.com]

- 8. benchchem.com [benchchem.com]

- 9. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. zaeralab.ucr.edu [zaeralab.ucr.edu]

- 11. merckmillipore.com [merckmillipore.com]

Methodological & Application

Synthesis of 2,2-Dimethylglutaric Anhydride from 2,2-Dimethylglutaric Acid: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of 2,2-dimethylglutaric anhydride (B1165640) from 2,2-dimethylglutaric acid. The primary method outlined utilizes a carbodiimide-mediated cyclization, offering high yield and purity. Alternative methods are also discussed. This guide is intended to support researchers in organic synthesis, medicinal chemistry, and materials science.

Introduction

2,2-Dimethylglutaric anhydride is a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, fine chemicals, and polymers.[1] Its anhydride functionality allows for selective acylation reactions, making it a key building block in the construction of complex molecules.[1] Notably, it serves as an intermediate in the synthesis of medications for hereditary tyrosinemia, a genetic disorder.[] This document details a reliable laboratory-scale synthesis of 2,2-dimethylglutaric anhydride.

Physicochemical Data

A summary of the key physical and chemical properties of the starting material and the final product is provided below for easy reference.

| Property | This compound | 2,2-Dimethylglutaric Anhydride |

| Molecular Formula | C₇H₁₂O₄ | C₇H₁₀O₃ |

| Molecular Weight | 160.17 g/mol | 142.15 g/mol [1][3][4][5] |

| CAS Number | 681-57-2 | 2938-48-9[1][3][4][5] |

| Appearance | White crystalline solid | White solid[6] or powder[3] |

| Melting Point | 85-88 °C | 36-38 °C[6] (lit. 34-38 °C[3]) |

| Boiling Point | Decomposes | 175-180 °C at 60 mmHg[][3] |

Experimental Protocols

Method 1: EDCI-Mediated Cyclization

This protocol is based on a reported procedure using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) as a condensing agent.[6] This method is advantageous for its mild reaction conditions and good yield.

Materials and Reagents:

-

This compound

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

-

Triethylamine (B128534) (TEA)

-

Dichloromethane (B109758) (DCM), anhydrous

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Water, deionized

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Ethyl acetate (B1210297) (EtOAc) for chromatography

-

Hexane (B92381) for chromatography

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Flash column chromatography setup

-

Standard laboratory glassware

Procedure:

-

To a solution of this compound (3.00 g, 18.7 mmol) in anhydrous dichloromethane (360 mL) in a round-bottom flask, add EDCI (3.95 g, 20.6 mmol) and triethylamine (2.87 mL, 20.6 mmol).[6]

-

Stir the reaction mixture at room temperature for 18 hours.[6]

-

Transfer the reaction mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (2 x 100 mL) and water (1 x 100 mL).[6]

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[6]

-

Purify the crude product by flash column chromatography using a mixture of ethyl acetate and hexane (30:70) as the eluent to yield 2,2-dimethylglutaric anhydride as a white solid (1.88 g, 71% yield).[6]

Characterization Data for 2,2-Dimethylglutaric Anhydride: [6]

| Technique | Data |

| ¹H NMR (400 MHz, CDCl₃) | δ 2.83 (t, J = 7.0 Hz, 2H), 1.86 (t, J = 7.0 Hz, 2H), 1.37 (s, 6H) |

| ¹³C NMR (100 MHz, CDCl₃) | δ 172.6, 167.3, 38.1, 30.3, 27.7, 25.2 |

| IR (CHCl₃, cm⁻¹) | 2986, 2939, 2878, 1812, 1755, 1293, 1247, 1150 |

| LRMS (m/z) | 143 [M+H]⁺ |

| HRMS (C₇H₁₁O₃) | Calculated: 143.0708, Found: 143.0715 |

Method 2: Thermal Dehydration (Alternative)

For some dicarboxylic acids, particularly those that can form five- or six-membered rings, direct heating can effect cyclization to the anhydride.[7][8] This method is simpler as it avoids the use of coupling agents and extensive workup.

Procedure:

-

Place this compound in a distillation apparatus.

-

Gently heat the acid under reduced pressure.

-

The water formed during the reaction and the anhydride product can be distilled. The anhydride is then collected. Note: The optimal temperature and pressure for this specific substrate may need to be determined empirically.

Method 3: Dehydration with Acetic Anhydride (Alternative)

Acetic anhydride is a common and effective dehydrating agent for the formation of cyclic anhydrides from dicarboxylic acids.

Procedure:

-

Reflux this compound with an excess of acetic anhydride for 1-2 hours.

-

Distill off the excess acetic anhydride and the acetic acid byproduct.

-

The remaining crude 2,2-dimethylglutaric anhydride can be purified by vacuum distillation or recrystallization.

Experimental Workflow and Logic Diagram

The following diagram illustrates the key steps in the EDCI-mediated synthesis of 2,2-dimethylglutaric anhydride.

Caption: Workflow for the synthesis of 2,2-dimethylglutaric anhydride.

Safety Precautions

-

Handle all chemicals in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

EDCI is a moisture-sensitive and hazardous reagent. Consult the safety data sheet (SDS) before use.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

-

Triethylamine is a corrosive and flammable liquid.

Conclusion

The synthesis of 2,2-dimethylglutaric anhydride from its corresponding diacid is a straightforward transformation that can be achieved through several methods. The EDCI-mediated protocol provides a high-yielding and reliable route under mild conditions, making it suitable for many research applications. The alternative thermal and acetic anhydride-based methods offer simpler procedures that may be preferable in certain contexts. The choice of method will depend on the desired purity, scale, and available resources.

References

- 1. 2,2-Dimethylglutaric Anhydride [myskinrecipes.com]

- 3. 2,2-Dimethylglutaric anhydride 96 2938-48-9 [sigmaaldrich.com]

- 4. calpaclab.com [calpaclab.com]

- 5. 2,2-Dimethylglutaric anhydride [webbook.nist.gov]

- 6. Page loading... [wap.guidechem.com]

- 7. Reactions of Acid Anhydrides | Reactory [reactory.app]

- 8. chem.libretexts.org [chem.libretexts.org]

Application Notes and Protocols for the Synthesis of Polymers from 2,2-Dimethylglutaric Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the synthesis and potential applications of polymers derived from 2,2-Dimethylglutaric acid, with a focus on their relevance in drug development. Detailed protocols for the synthesis of polyesters and polyamides are also included.

Application Notes

Introduction to this compound in Polymer Synthesis

This compound is an α,α-disubstituted dicarboxylic acid monomer that serves as a valuable building block for synthesizing a variety of polymers, including polyesters and polyamides. The presence of the gem-dimethyl group on the carbon atom adjacent to a carboxyl group introduces unique structural characteristics that can significantly influence the final properties of the polymer. This substitution can enhance flexibility, modify crystallinity, and improve solubility compared to polymers derived from its linear counterpart, glutaric acid.

The primary methods for synthesizing polymers from this compound are polycondensation reactions, which can be performed via melt or solution techniques. These polymers are of particular interest in the biomedical and pharmaceutical fields due to their potential biocompatibility and biodegradability, making them suitable candidates for advanced drug delivery systems.

Structure-Property Relationships

The incorporation of the 2,2-dimethylglutaric moiety into a polymer backbone is expected to impart the following properties:

-

Reduced Crystallinity: The bulky gem-dimethyl group can disrupt chain packing and hinder crystallization. This often results in more amorphous polymers with lower melting temperatures (T_m) and potentially lower glass transition temperatures (T_g) compared to analogs made from unsubstituted glutaric or adipic acids.

-

Increased Solubility: The disruption in chain regularity and reduced crystallinity can lead to improved solubility in common organic solvents, which is advantageous for polymer processing and film casting.

-

Enhanced Flexibility: The five-carbon backbone of the glutaric acid unit, combined with the steric hindrance of the methyl groups, can increase the conformational freedom of the polymer chains, leading to more flexible materials.

-

Modified Degradation Rate: In the context of biodegradable polymers for drug delivery, the steric hindrance around the ester or amide linkages may influence the rate of hydrolytic or enzymatic degradation, allowing for tunable drug release profiles.

The logical relationship between the monomer structure and the resulting polymer properties is a key consideration in material design.

Caption: Influence of this compound's structure on polymer properties.

Applications in Drug Development

Polymers synthesized from this compound are promising candidates for drug delivery applications. Biodegradable polyesters and polyamides can be formulated into various drug delivery systems such as microparticles, nanoparticles, and implants for controlled release. The tunable properties imparted by the gem-dimethyl group allow for the fine-tuning of drug release kinetics and the degradation rate of the polymer matrix to match specific therapeutic requirements.

Quantitative Data (Comparative)

Table 1: Thermal Properties of Aliphatic Polyamides with Varying Side-Chain Lengths (Data adapted for comparison from polyamides derived from 5-alkoxyisophthalic acids and 4,4'-oxydianiline)

| Polyamide Side Chain | Glass Transition Temp. (T_g, °C) | 10% Weight Loss Temp. (T_10, °C) |

| Short | 255 | 406 |

| Medium | 208 | 397 |

| Long | 177 | 393 |

| Very Long | 166 | 353 |

| Source: Adapted from Sarkar, A. (2001). Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups. National Chemical Laboratory. |

This table illustrates that increasing the length of flexible side chains generally lowers the glass transition temperature, a principle that can be applied when designing copolymers with this compound.

Table 2: Properties of Polyester (B1180765) Polyols from Dicarboxylic Acid Mixtures (Data adapted for comparison from mixtures of glutaric, succinic, and adipic acids)

| Dicarboxylic Acid Composition | Diol/Triol Components | Functionality | Hydroxyl Number | Acid Value |

| DBE* Mix | Trimethylolpropane | 3.25 | 492 | 1.95 |

| DBE* Mix | 1,6-Hexanediol | 2.0 | 334 | 0.1 |

| DBE* Mix | Polyethylene Glycol, TMP | 3.0 | 368 | 0.24 |

| DBE* Mix, Dimethyl Terephthalate | TMP, 1,6-Hexanediol | 3.0 | 488 | 1.6 |

| *DBE: Dibasic Esters (mixture of glutaric, succinic, and adipic acids). | ||||

| Source: Adapted from U.S. Patent No. 5,498,693.[1] |

This table provides an insight into the formulation of polyester polyols with specific functionalities and acid/hydroxyl values, which is critical for applications like polyurethane synthesis.

Experimental Protocols

The following are generalized protocols for the synthesis of polyesters and polyamides using this compound. Researchers should optimize these conditions based on the specific comonomers and desired polymer characteristics.

Protocol 1: Synthesis of Poly(alkylene 2,2-dimethylglutarate) via Melt Polycondensation

This protocol describes a two-stage melt polycondensation method for synthesizing a polyester from this compound and an aliphatic diol (e.g., 1,4-butanediol).

Materials:

-

This compound

-

1,4-Butanediol (or other suitable diol)

-

Titanium(IV) butoxide (Ti(OBu)₄) or other suitable catalyst

-

Antioxidant (e.g., Irganox 1010)

-

Nitrogen gas (high purity)

-

Chloroform and Methanol (for purification)

Equipment:

-

Three-neck round-bottom flask

-

Mechanical stirrer

-

Heating mantle with temperature controller

-

Distillation head with condenser

-

Vacuum pump

Workflow Diagram:

References

2,2-Dimethylglutaric Acid: A Versatile Building Block in Organic Synthesis

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dimethylglutaric acid is a dicarboxylic acid that serves as a valuable building block in various areas of organic synthesis, including the development of pharmaceuticals, polymers, and other complex organic molecules.[1][2][3][4] Its unique gem-dimethyl substitution pattern offers distinct steric and conformational properties that can be strategically exploited to enhance the characteristics of target molecules. This document provides detailed application notes and experimental protocols for the use of this compound in organic synthesis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₂O₄ | [5] |